2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine;hydrochloride
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Overview
Description
The compound “2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine;hydrochloride” is a chemical compound with the IUPAC name 2-(6-chlorobenzo[d]oxazol-2-yl)propan-2-amine hydrochloride . It has a molecular weight of 247.12 .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been extensively studied. A simple, green, and efficient method enables the synthesis of benzoxazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClN2O.ClH/c1-10(2,12)9-13-7-4-3-6(11)5-8(7)14-9;/h3-5H,12H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.12 . The InChI code for this compound is 1S/C10H11ClN2O.ClH/c1-10(2,12)9-13-7-4-3-6(11)5-8(7)14-9;/h3-5H,12H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound .Scientific Research Applications
Synthetic Organic Chemistry
Benzoxazole, a core component of this compound, is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Antifungal Activity
Some compounds similar to “2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine;hydrochloride” have shown antifungal activity, similar to the standard drug voriconazole against Aspergillus niger .
Synthesis of 1-benzoxazolyl-o-carboranes
In 2021, Wu et al. demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent .
Anti-inflammatory and Analgesic Activities
Some synthesized compounds similar to “2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine;hydrochloride” have significant anti-inflammatory and analgesic activities .
Low Ulcerogenic and Irritative Action
Compared to standard drugs, some of the synthesized compounds have low ulcerogenic and irritative action on the gastrointestinal mucosa .
Anticancer Activity
Some compounds similar to “2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine;hydrochloride” have shown anticancer activity. For example, the compound 5d showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-(6-chloro-1,3-benzoxazol-2-yl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O.ClH/c1-10(2,12)9-13-7-4-3-6(11)5-8(7)14-9;/h3-5H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXNIFDPKADCLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=C(O1)C=C(C=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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